Celikalim
CAS No.: 124916-54-7
Cat. No.: VC0547090
Molecular Formula: C20H18F3NO4
Molecular Weight: 393.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124916-54-7 |
|---|---|
| Molecular Formula | C20H18F3NO4 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one |
| Standard InChI | InChI=1S/C20H18F3NO4/c1-19(2)17(25)16(24-10-11-5-3-4-6-13(11)18(24)26)14-9-12(27-20(21,22)23)7-8-15(14)28-19/h3-9,16-17,25H,10H2,1-2H3/t16-,17+/m1/s1 |
| Standard InChI Key | ZORATYFUTXFLJS-SJORKVTESA-N |
| Isomeric SMILES | CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
| SMILES | CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
| Canonical SMILES | CC1(C(C(C2=C(O1)C=CC(=C2)OC(F)(F)F)N3CC4=CC=CC=C4C3=O)O)C |
| Appearance | Solid powder |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Celikalim is a chiral small molecule with a naphthylamide backbone. Its IUPAC name is 2-[(3S,4R)-3-hydroxy-2,2-dimethyl-6-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3H-isoindol-1-one, featuring a trifluoromethoxy group critical for its biological activity . The compound’s stereochemistry—determined by the (3S,4R) configuration—plays a key role in its selectivity for K channels .
Table 1: Key Chemical Properties of Celikalim
| Property | Value |
|---|---|
| Molecular Weight | 393.36 g/mol |
| Molecular Formula | |
| CAS Registry | 124916-54-7 |
| InChIKey | ZORATYFUTXFLJS-SJORKVTESA-N |
| Solubility | Soluble in DMSO, ethanol |
Synthesis and Stability
Celikalim’s synthesis involves a multi-step process starting with the condensation of a trifluoromethoxy-substituted chromene derivative with an isoindolinone intermediate. The trifluoromethoxy group enhances metabolic stability and membrane permeability, contributing to its oral bioavailability . Stability studies indicate that the compound remains intact in aqueous solutions at pH 7.4 for over 24 hours, making it suitable for in vivo applications .
Pharmacological Mechanism and Target Engagement
Potassium Channel Activation
Celikalim binds to sulfonylurea receptor (SUR) subunits of K channels, stabilizing their open conformation. This activation increases K efflux, leading to membrane hyperpolarization and reduced intracellular Ca levels in smooth muscle cells . In vascular tissues, this mechanism results in vasodilation and antihypertensive effects, while in bladder smooth muscle, it suppresses involuntary contractions .
Secondary Effects on Calcium Channels
Beyond K activation, Celikalim inhibits L-type voltage-gated calcium channels () in cardiac myocytes at micromolar concentrations. This dual action contributes to its negative inotropic effects, observed in feline atrial and ventricular tissues with IC values of 0.95 μM and 0.29 μM, respectively . Glyburide, a K antagonist, reverses these effects, confirming channel-specific activity .
Therapeutic Applications and Preclinical Findings
Overactive Bladder and Urinary Disorders
Celikalim demonstrates potent activity in bladder smooth muscle, suppressing carbachol-induced contractions in pig detrusor strips with an IC of 12 nM . In a rat model of bladder instability, continuous infusion (0.2 μg/kg/min) reduced non-voiding contractions by 67% without affecting micturition pressure . These effects are glyburide-sensitive, confirming K-mediated action .
Cardioprotection in Ischemia-Reperfusion Injury
Pretreatment with Celikalim (0.2 μg/kg/min) in rabbits subjected to coronary occlusion reduced myocardial infarct size by 52% and suppressed ventricular arrhythmias during reperfusion . These benefits were abolished by 5-hydroxydecanoate, a mitochondrial K blocker, implicating channel activation in cardioprotection .
Comparative Analysis with Other Potassium Channel Openers
Table 2: Comparative Efficacy of K Openers
| Agent | Bladder IC (nM) | Vascular EC (μM) |
|---|---|---|
| Celikalim | 12 | 0.45 |
| Cromakalim | 38 | 0.50 |
| Pinacidil | 210 | 0.75 |
Selectivity and Side Effects
Celikalim’s trifluoromethoxy group confers higher selectivity for bladder K channels over pancreatic β-cell variants, minimizing hypoglycemia risk . In contrast, cromakalim-induced insulin secretion occurs at therapeutic doses, limiting its utility in diabetic patients .
Clinical Development and Challenges
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